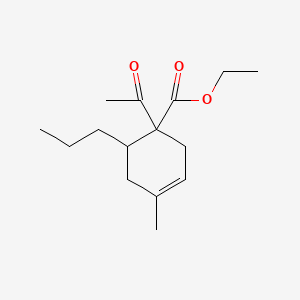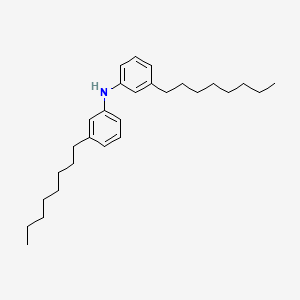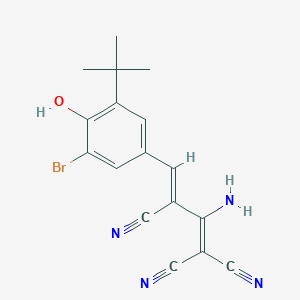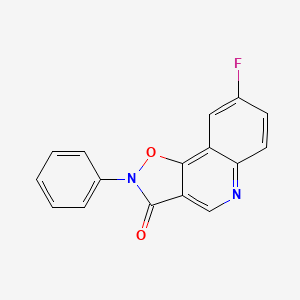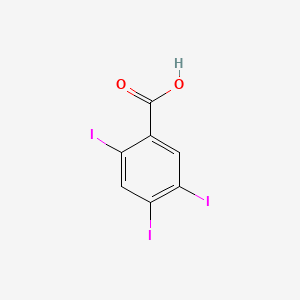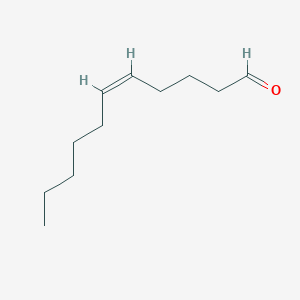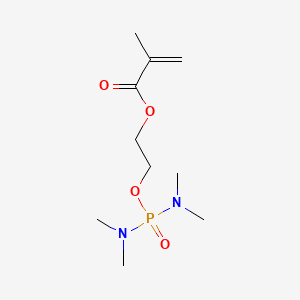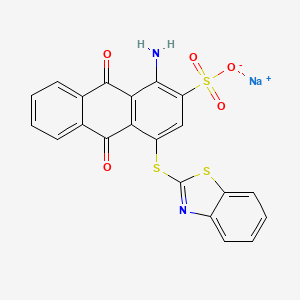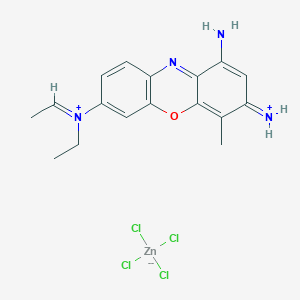
1,3-Diamino-7-(diethylammonio)-4-methylphenoxazin-5-ium tetrachlorozincate(2-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Diamino-7-(diethylammonio)-4-methylphenoxazin-5-ium tetrachlorozincate(2-) is a complex organic compound with significant applications in various scientific fields. It is known for its vibrant color and is often used in microscopy and staining techniques. The compound’s molecular formula is C₃₄H₄₂Cl₄N₈O₂Zn, and it has a molecular weight of 801.96 g/mol .
Méthodes De Préparation
The synthesis of 1,3-Diamino-7-(diethylammonio)-4-methylphenoxazin-5-ium tetrachlorozincate(2-) involves several steps. The primary synthetic route includes the reaction of 1,3-diamino-7-(diethylamino)-4-methylphenoxazine with zinc chloride under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to ensure complete reaction . Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and purity.
Analyse Des Réactions Chimiques
1,3-Diamino-7-(diethylammonio)-4-methylphenoxazin-5-ium tetrachlorozincate(2-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include acidic or basic environments, catalysts, and specific temperature and pressure settings. .
Applications De Recherche Scientifique
1,3-Diamino-7-(diethylammonio)-4-methylphenoxazin-5-ium tetrachlorozincate(2-) has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential antibacterial and antifungal properties.
Industry: Utilized in the production of dyes and pigments due to its vibrant color.
Mécanisme D'action
The mechanism of action of 1,3-Diamino-7-(diethylammonio)-4-methylphenoxazin-5-ium tetrachlorozincate(2-) involves its interaction with cellular components. It can bind to nucleic acids and proteins, altering their structure and function. The compound’s molecular targets include enzymes and other proteins involved in cellular processes. Pathways affected by this compound include those related to cell division and metabolism .
Comparaison Avec Des Composés Similaires
1,3-Diamino-7-(diethylammonio)-4-methylphenoxazin-5-ium tetrachlorozincate(2-) can be compared with similar compounds such as:
1,3-Diamino-7-(diethylamino)-4-methylphenoxazin-5-ium chloride: Similar in structure but lacks the zinc component.
1,3-Diamino-7H-pyrrolo[3,2-f]quinazoline: Different core structure but similar functional groups.
Brilliant Cresyl Blue: Used in similar applications but has a different chemical structure. The uniqueness of 1,3-Diamino-7-(diethylammonio)-4-methylphenoxazin-5-ium tetrachlorozincate(2-) lies in its zinc component, which imparts specific properties and applications
Propriétés
Numéro CAS |
84642-69-3 |
|---|---|
Formule moléculaire |
C17H20Cl4N4OZn |
Poids moléculaire |
503.6 g/mol |
Nom IUPAC |
(9-amino-7-azaniumylidene-6-methylphenoxazin-3-yl)-ethyl-ethylideneazanium;tetrachlorozinc(2-) |
InChI |
InChI=1S/C17H19N4O.4ClH.Zn/c1-4-21(5-2)11-6-7-14-15(8-11)22-17-10(3)12(18)9-13(19)16(17)20-14;;;;;/h4,6-9,18H,5,19H2,1-3H3;4*1H;/q+1;;;;;+2/p-3 |
Clé InChI |
NTLCPXCUGABPGX-UHFFFAOYSA-K |
SMILES canonique |
CC[N+](=CC)C1=CC2=C(C=C1)N=C3C(=CC(=[NH2+])C(=C3O2)C)N.Cl[Zn-2](Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


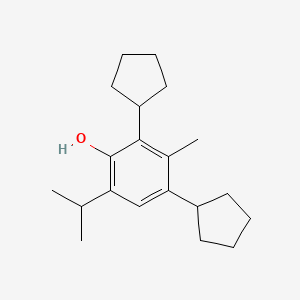
![2-Isocyanato-4-[(4-isocyanatocyclohexyl)methyl]-1-methylcyclohexane](/img/structure/B12692946.png)
